![molecular formula C22H21N3O7S B2650907 2-(4-(2,5-二氧代吡咯烷-1-基)苯甲酰氨基)-4,5-二氢噻吩并[2,3-c]吡啶-3,6(7H)-二羧酸二甲酯 CAS No. 886939-16-8](/img/structure/B2650907.png)

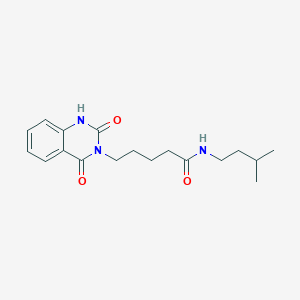

2-(4-(2,5-二氧代吡咯烷-1-基)苯甲酰氨基)-4,5-二氢噻吩并[2,3-c]吡啶-3,6(7H)-二羧酸二甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is known to increase monoclonal antibody production . It has been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . It also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .

Chemical Reactions Analysis

The compound has been found to increase monoclonal antibody production . It suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .科学研究应用

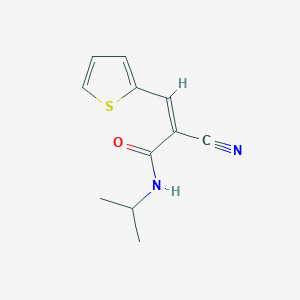

Antibacterial and Antitubercular Activity

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

The compound has been used in the synthesis of new heterocycles that were evaluated for their antibacterial activity. Some of these synthesized molecules also underwent further testing for in vitro inhibition of enoyl ACP reductase and DHFR enzymes .

Methods of Application or Experimental Procedures

A new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides were prepared and underwent thorough characterization and evaluation for antibacterial activity .

Results or Outcomes

The majority of the synthesized molecules exhibited appreciable action against DHFR and enoyl ACP reductase enzymes. Some of the synthesized compounds also showed strong antibacterial and antitubercular properties .

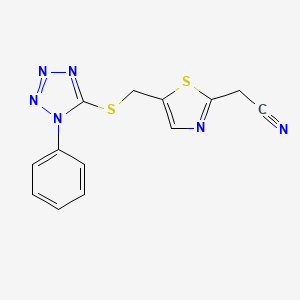

Monoclonal Antibody Production

Specific Scientific Field

Biotechnology

Summary of the Application

The compound has been found to increase monoclonal antibody production in recombinant Chinese hamster ovary cells .

Methods of Application or Experimental Procedures

Out of 23,227 chemicals screened, this compound was found to increase monoclonal antibody production. The compound suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

Results or Outcomes

The compound was found to increase monoclonal antibody production. It also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .

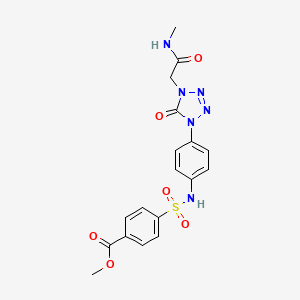

Anticonvulsant Activity

Specific Scientific Field

Neuropharmacology

Summary of the Application

The compound has been found to have potent anticonvulsant properties. It was discovered in a focused series of original hybrid pyrrolidine-2,5-dione derivatives .

Methods of Application or Experimental Procedures

The compound showed broad-spectrum activity in widely accepted animal seizure models, namely, the maximal electroshock (MES) test and the psychomotor 6 Hz (32 mA) seizure model in mice .

Results or Outcomes

The compound demonstrated a favorable safety profile and was also proven effective in various pain models, including the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin (OXPT)-induced neuropathic pain model in mice .

Synthesis of Versatile 3-(2,5-dioxopyrrolidin-1-yl)acrylates

Specific Scientific Field

Organic Chemistry

Summary of the Application

The compound has been used in a solvent-controllable protocol to produce versatile 3-(2,5-dioxopyrrolidin-1-yl)acrylates in moderate yields .

Methods of Application or Experimental Procedures

The protocol involved a Michael addition of aliphatic secondary amines and subsequent β-bromination/chlorination of the obtained enamines to afford various α-X (X = Br or Cl) enamino ketones/esters .

Results or Outcomes

The protocol resulted in the production of versatile 3-(2,5-dioxopyrrolidin-1-yl)acrylates in moderate to good yields .

未来方向

属性

IUPAC Name |

dimethyl 2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O7S/c1-31-21(29)18-14-9-10-24(22(30)32-2)11-15(14)33-20(18)23-19(28)12-3-5-13(6-4-12)25-16(26)7-8-17(25)27/h3-6H,7-11H2,1-2H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTQUPHBRPZNGSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC2=C1CCN(C2)C(=O)OC)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

dimethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-acetylpiperazin-1-yl)-2-oxo-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2650831.png)

![2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2650832.png)

![5-((2,5-dimethylbenzyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2650835.png)

amine](/img/structure/B2650837.png)

![3-(3-Chlorophenyl)-8-((2,4-difluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2650838.png)

![2-[6-ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2650844.png)

![1-(3-methoxypropyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2650847.png)